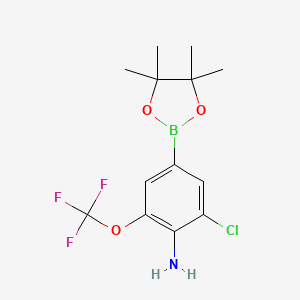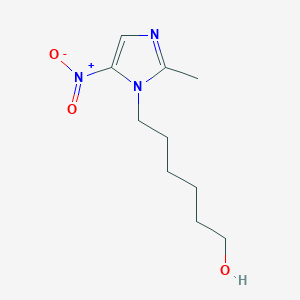![molecular formula C47H46P2 B15198619 1,1'-[(1S)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B15198619.png)
1,1'-[(1S)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine]” is a complex organophosphorus compound. It is known for its unique spirobiindene structure, which contributes to its stability and reactivity. This compound is often used in coordination chemistry and catalysis due to its ability to form stable complexes with various metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine]” typically involves the following steps:
Formation of the Spirobiindene Core: The spirobiindene core is synthesized through a series of cyclization reactions, often starting from indene derivatives.
Introduction of Phosphine Groups: The diphenylphosphine groups are introduced via nucleophilic substitution reactions, where a suitable phosphine precursor reacts with the spirobiindene core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
“1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine]” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The diphenylphosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Reduced Phosphines: Formed through reduction reactions.
Substituted Phosphines: Formed through substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, “1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine]” is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are used in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in drug delivery systems and as a component in diagnostic imaging agents. Its ability to form stable complexes with metals makes it a candidate for targeted drug delivery and imaging applications.
Industry
In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed in the synthesis of complex organic molecules, making it valuable in the manufacture of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of “1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine]” involves its ability to coordinate with metal centers. The diphenylphosphine groups act as electron donors, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating chemical transformations through mechanisms such as oxidative addition, reductive elimination, and migratory insertion.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
1,1’-Bis(diphenylphosphino)ferrocene: Another bidentate phosphine ligand with a different structural framework.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A chiral phosphine ligand used in asymmetric catalysis.
Uniqueness
“1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine]” is unique due to its spirobiindene core, which provides enhanced stability and rigidity compared to other phosphine ligands. This structural feature allows for the formation of highly stable metal complexes, making it particularly valuable in catalytic applications where stability and reactivity are crucial.
Properties
Molecular Formula |
C47H46P2 |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
(4'-diphenylphosphanyl-1,1,1',1',6,6'-hexamethyl-3,3'-spirobi[2H-indene]-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C47H46P2/c1-33-27-39-43(41(29-33)48(35-19-11-7-12-20-35)36-21-13-8-14-22-36)47(31-45(39,3)4)32-46(5,6)40-28-34(2)30-42(44(40)47)49(37-23-15-9-16-24-37)38-25-17-10-18-26-38/h7-30H,31-32H2,1-6H3 |
InChI Key |
FFLMAJCQVAUMES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)C5(CC2(C)C)CC(C6=C5C(=CC(=C6)C)P(C7=CC=CC=C7)C8=CC=CC=C8)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



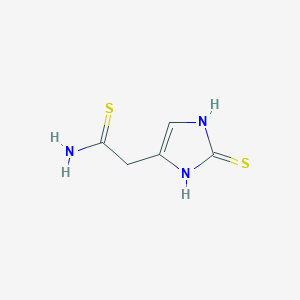
![2,7-dimethylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B15198551.png)
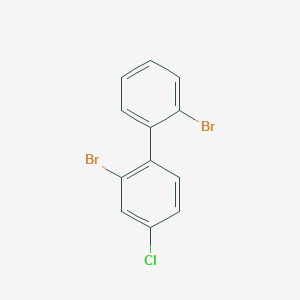
![C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]](/img/structure/B15198562.png)
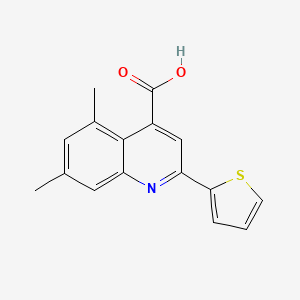
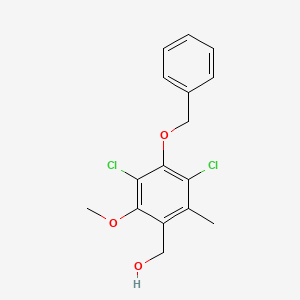
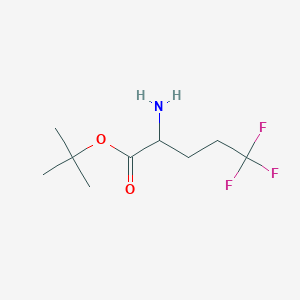

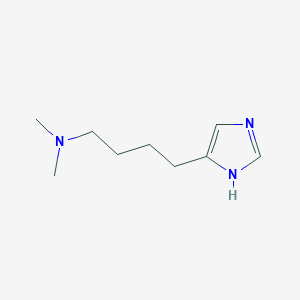
![N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B15198601.png)
